molecular formula C23H23ClN2O5S B2880895 8-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 867040-36-6

8-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2880895
CAS No.: 867040-36-6
M. Wt: 474.96
InChI Key: CXUHBWVYLAUTMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane is a heterocyclic compound featuring a quinoline core substituted with a 4-methoxybenzenesulfonyl group at position 3, a chlorine atom at position 6, and a 1,4-dioxa-8-azaspiro[4.5]decane moiety at position 7. The compound’s design combines electron-withdrawing (chloro, sulfonyl) and electron-donating (methoxy) groups, which may influence its physicochemical properties and pharmacological activity .

Properties

IUPAC Name

8-[6-chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O5S/c1-29-17-3-5-18(6-4-17)32(27,28)21-15-25-20-7-2-16(24)14-19(20)22(21)26-10-8-23(9-11-26)30-12-13-31-23/h2-7,14-15H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUHBWVYLAUTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC5(CC4)OCCO5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps. The initial step often includes the formation of the quinoline core, followed by the introduction of the spirocyclic and sulfonyl groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and spirocyclic amines. Reaction conditions may vary, but they often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could introduce various functional groups onto the quinoline core.

Scientific Research Applications

8-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Quinoline Ring

  • 8-[6-Methoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane (): Key Difference: Methoxy group replaces chlorine at position 4. Impact: Increased electron density on the quinoline ring may alter solubility and receptor interactions compared to the chloro derivative.
  • 8-[6-Ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane (): Key Differences: Ethyl substituent at position 6 and methylbenzenesulfonyl group at position 3. Impact: Hydrophobic ethyl and methyl groups may enhance membrane permeability but reduce aqueous solubility (Molecular Weight: 452.57 g/mol) .

Variations in the Spirocyclic Moiety

  • 8-(3-(1H-Indol-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane (): Key Difference: Indole-phenyl substituent replaces the quinoline-sulfonyl system.
  • 8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane (): Key Difference: Thiadiazole ring replaces quinoline. Impact: Thiadiazole’s electron-deficient nature may confer distinct electronic properties and metabolic stability .

Physicochemical Properties

Property Target Compound (Inferred) 8-[6-Methoxy-...] () 8-(6-Ethyl-...) ()
Molecular Weight ~480–500 g/mol Similar 452.57 g/mol
Solubility Moderate (polar sulfonyl) Higher (methoxy) Lower (hydrophobic ethyl)
LogP (Predicted) ~2.5–3.5 ~2.0–2.5 ~3.5–4.0

Key Insight : The chloro and sulfonyl groups balance lipophilicity and solubility, whereas ethyl/methyl substitutions prioritize membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.